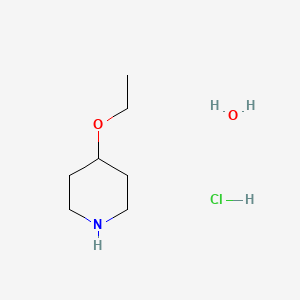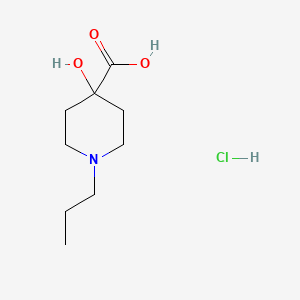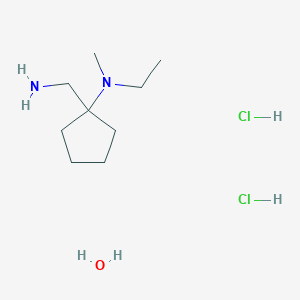
1-(Aminomethyl)-N-ethyl-N-methylcyclopentanamine dihydrochloride hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Aminomethyl)-N-ethyl-N-methylcyclopentanamine dihydrochloride hydrate is a chemical compound with a complex structure. It is a derivative of cyclopentanamine, featuring an aminomethyl group, and is further modified with ethyl and methyl groups. This compound is typically found in its dihydrochloride hydrate form, which means it is associated with two hydrochloride molecules and water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Aminomethyl)-N-ethyl-N-methylcyclopentanamine dihydrochloride hydrate involves several steps:
Starting Materials: The synthesis begins with cyclopentanamine, which is reacted with formaldehyde and hydrogen cyanide to introduce the aminomethyl group.
Alkylation: The intermediate product is then alkylated using ethyl and methyl halides under basic conditions to introduce the N-ethyl and N-methyl groups.
Hydrochloride Formation: The final product is treated with hydrochloric acid to form the dihydrochloride salt, and water is added to obtain the hydrate form.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch reactions in reactors equipped with temperature and pressure control. The process includes:
Reactor Setup: Reactors are charged with cyclopentanamine and other reagents.
Reaction Control: Temperature and pressure are carefully monitored to ensure optimal reaction conditions.
Purification: The product is purified using crystallization or distillation techniques to obtain the pure dihydrochloride hydrate form.
Chemical Reactions Analysis
Types of Reactions
1-(Aminomethyl)-N-ethyl-N-methylcyclopentanamine dihydrochloride hydrate undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the aminomethyl group can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted cyclopentanamine derivatives.
Scientific Research Applications
1-(Aminomethyl)-N-ethyl-N-methylcyclopentanamine dihydrochloride hydrate has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(Aminomethyl)-N-ethyl-N-methylcyclopentanamine dihydrochloride hydrate involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and ionic interactions with active sites, influencing the activity of target molecules. The ethyl and methyl groups contribute to the compound’s lipophilicity, affecting its distribution and interaction within biological systems.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanamine: The parent compound, lacking the aminomethyl, ethyl, and methyl modifications.
N-Methylcyclopentanamine: Similar structure but without the aminomethyl and ethyl groups.
N-Ethylcyclopentanamine: Similar structure but without the aminomethyl and methyl groups.
Uniqueness
1-(Aminomethyl)-N-ethyl-N-methylcyclopentanamine dihydrochloride hydrate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both ethyl and methyl groups, along with the aminomethyl group, allows for unique interactions and reactivity compared to its simpler analogs.
Properties
IUPAC Name |
1-(aminomethyl)-N-ethyl-N-methylcyclopentan-1-amine;hydrate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2.2ClH.H2O/c1-3-11(2)9(8-10)6-4-5-7-9;;;/h3-8,10H2,1-2H3;2*1H;1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKPBJGNCZLPKFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C1(CCCC1)CN.O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H24Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[3-(Chloromethyl)phenyl]-1H-pyrazole hydrochloride hydrate](/img/structure/B7970813.png)
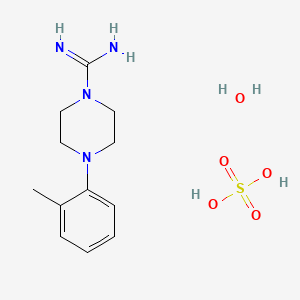
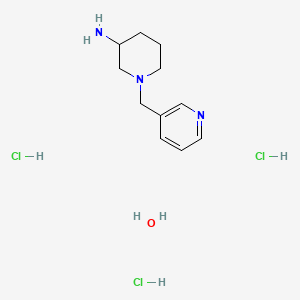
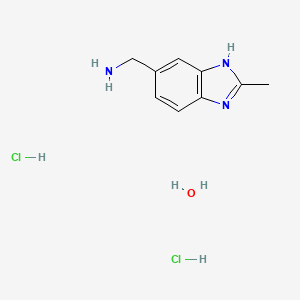
![5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidin-4-one;dihydrate;dihydrochloride](/img/structure/B7970864.png)
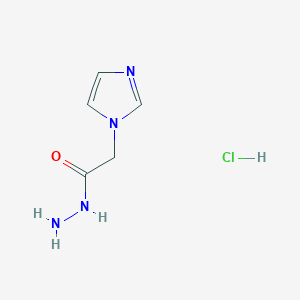
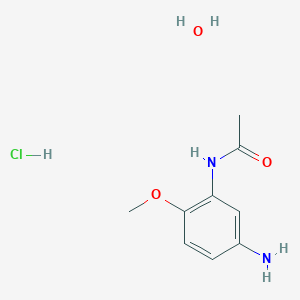
![[(1-Allyl-3-pyrrolidinyl)methyl]amine hydrochloride hydrate](/img/structure/B7970878.png)
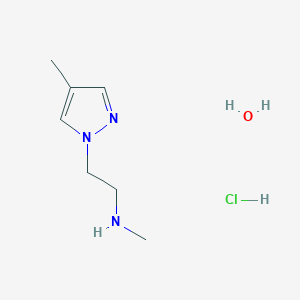
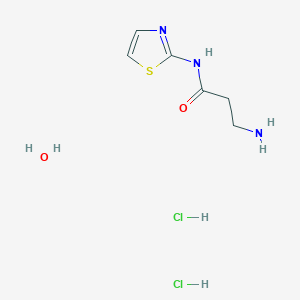
![(1S,6R)-9-methyl-3,9-diazabicyclo[4.2.1]nonane dihydrochloride](/img/structure/B7970893.png)

